BChE inhibitor 8012-9656

Selectivity Butyrylcholinesterase Alzheimer's Disease

Many early BChE inhibitors fail due to poor BBB penetration, rapid clearance, or AChE cross-reactivity causing cholinergic side effects. 8012-9656 (CAS 446266-84-8) solves these limitations:
- eqBChE IC50 = 0.18 μM; hBChE IC50 = 0.32 μM
- >500-fold selectivity vs. AChE; noncompetitive mechanism
- Brain-penetrant, long half-life, low intrinsic clearance
- Superior efficacy to donepezil in Aβ1-42 AD models
Ideal for preclinical AD studies, cognitive impairment models, and as a reference standard for BChE inhibitor optimization.

Molecular Formula C21H17N7O2
Molecular Weight 399.4 g/mol
Cat. No. B10824149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE inhibitor 8012-9656
Molecular FormulaC21H17N7O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N
InChIInChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29)
InChIKeyLESZNGMDDFKRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8012-9656: Potent Selective BChE Inhibitor


BChE inhibitor 8012-9656 (CAS: 446266-84-8) is a highly selective butyrylcholinesterase (BChE) inhibitor identified via hierarchical virtual screening [1]. It exhibits potent inhibition of equine BChE (eqBChE IC50 = 0.18 ± 0.03 μM) and human BChE (hBChE IC50 = 0.32 ± 0.07 μM) [1]. The compound acts through a noncompetitive mechanism and demonstrates brain penetration, a long half-life, and low intrinsic clearance [1]. These properties position 8012-9656 as a promising lead for anti-Alzheimer's disease research [1].

BChE-selective target engagement studies
Brain-penetrant PK profile for CNS models
Noncompetitive inhibition mechanism context

8012-9656: Non-Interchangeable BChE Inhibitor


BChE inhibitors vary widely in their selectivity profile, blood-brain barrier penetration, and in vivo efficacy. Many early-stage compounds exhibit non-selective inhibition of both BChE and acetylcholinesterase (AChE), leading to dose-limiting cholinergic side effects. Others demonstrate high in vitro potency but fail to cross the blood-brain barrier or exhibit rapid clearance. 8012-9656 was specifically selected for its exceptional selectivity for BChE (>500-fold over AChE) [2], its ability to penetrate the brain and maintain a long half-life [1], and its superior behavioral efficacy in Alzheimer's disease models compared to both tacrine and donepezil [1]. These integrated properties are not present in generic BChE inhibitors, making substitution scientifically unjustified.

Selectivity for BChE over AChE may not replicate in pan-cholinesterase inhibitors
Brain penetration and half-life may differ, limiting CNS exposure
Noncompetitive mechanism and model-response profiles may vary

8012-9656 Differentiation Evidence


Exceptional Selectivity for BChE Over AChE

8012-9656 demonstrates exceptional selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with a selectivity index exceeding 500 [2]. In contrast, the reference compound tacrine acts as a dual inhibitor, showing non-selective inhibition with IC50 values of approximately 0.1 μM for BChE and 0.35 μM for AChE [3]. This high selectivity profile of 8012-9656 is critical for minimizing cholinergic side effects associated with AChE inhibition [1].

BChE Selectivity vs Tacrine
Reported
Selectivity index >500 (BChE over AChE); tacrine ~3.5
Supports BChE-selective pathway interpretation without AChE off-target activity
In vitro enzyme inhibition assays
Selectivity Butyrylcholinesterase Alzheimer's Disease

Cognitive Improvement and Safety vs. Tacrine

In the scopolamine-induced cognitive impairment mouse model, 8012-9656 demonstrated comparable efficacy to tacrine in ameliorating memory deficits [1]. However, 8012-9656 exhibited significantly lower cytotoxicity in human normal cells compared to tacrine [2]. This indicates that 8012-9656 can achieve equivalent therapeutic benefits with a reduced safety risk.

Scopolamine Model: Cognitive & Cytotoxicity
Head-to-head
Comparable cognitive rescue to tacrine; lower cytotoxicity in human cells
Reported comparable model-response with distinct cytotoxicity profile
Scopolamine mouse model; Morris water maze
Cognitive Impairment Scopolamine In Vivo Efficacy

Superior to Donepezil in Aβ1-42 Cognitive Model

In the Aβ1-42 (icv)-induced cognitive impairment model, treatment with 8012-9656 almost entirely recovered cognitive function to normal levels and showed better behavioral performance than donepezil [1]. This superior efficacy was accompanied by a reduction in total Aβ1-42 brain levels, confirming an anti-amyloidogenic profile [1].

Aβ1-42 Model: Behavior & Amyloid
Head-to-head
Greater behavioral endpoint recovery vs donepezil; Aβ1-42 reduction
Supports dual cholinergic/amyloid pathway-response monitoring
icv Aβ1-42 mouse model; ELISA
Amyloid-beta Cognitive Function Donepezil

Brain Penetration & Pharmacokinetic Profile

8012-9656 possesses blood-brain barrier (BBB) penetrating ability, a long half-life (T1/2), and low intrinsic clearance [1]. These properties are essential for achieving sustained target engagement in the central nervous system. Many BChE inhibitors exhibit poor brain penetration or rapid clearance, limiting their utility in neurological disease models [2].

Brain Penetration & PK
Class-level
Brain penetrant; long T1/2; low intrinsic clearance
Supports sustained CNS exposure for in vivo model studies
BBB permeability and liver microsome stability assays
Blood-Brain Barrier Pharmacokinetics Half-Life

Noncompetitive BChE Inhibition Mechanism

8012-9656 inhibits BChE in a noncompetitive manner and occupies the binding pocket forming diverse interactions with the target [1]. This is distinct from competitive inhibitors that bind to the active site. Noncompetitive inhibition can be advantageous in overcoming high substrate concentrations and may contribute to the compound's robust in vivo efficacy.

Noncompetitive Mechanism
Class-level
Noncompetitive inhibition; distinct binding mode
Reported binding mode distinct from competitive inhibitors; supports mechanism-of-action studies
Kinetic assays and molecular docking
Noncompetitive Inhibition Binding Mode Mechanism of Action

8012-9656 Applications


Alzheimer's Disease: BChE Target Research

8012-9656 is ideally suited for preclinical studies exploring the role of BChE in Alzheimer's disease progression. Its high selectivity (>500-fold) ensures that observed effects are attributable to BChE inhibition rather than off-target AChE activity [2]. The compound's ability to penetrate the BBB and its favorable PK profile enable chronic dosing studies in transgenic AD mouse models [1]. Its dual action—cognitive improvement and Aβ reduction—makes it a valuable tool for investigating the interplay between cholinergic signaling and amyloid pathology.

Cognitive Impairment: Cholinergic & Amyloid Pathways

Researchers can employ 8012-9656 in established cognitive impairment models, including scopolamine-induced and Aβ1-42-induced deficits. The compound has demonstrated comparable efficacy to tacrine in the scopolamine model [1] and superior performance to donepezil in the Aβ1-42 model [1]. This allows for direct benchmarking against reference standards and facilitates the study of both cholinergic and amyloid-driven cognitive decline.

Benchmarking Novel BChE Inhibitors

8012-9656 serves as an excellent reference compound for screening and optimizing new BChE inhibitors. Its well-characterized in vitro potency (IC50 = 0.32 μM for hBChE), selectivity (>500-fold), and in vivo efficacy provide a robust baseline for evaluating novel chemical entities [1]. Its noncompetitive mechanism and brain-penetrant properties set a high standard for lead candidates, enabling structure-activity relationship studies aimed at improving upon its profile.

Application
Selection Property
Validation Focus
BChE target research in Alzheimer's models
BChE selectivity and brain penetration profile
In vivo cognitive and amyloid endpoint response
Cognitive impairment model studies
Reported comparative model response
Behavioral and amyloid pathway endpoint review
BChE inhibitor lead profiling
Characterized potency, selectivity, and PK context
Selectivity and mechanism-of-action validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE inhibitor 8012-9656

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.